molecular formula C7H5ClN2O3 B13143664 1-(6-Chloro-5-nitropyridin-2-YL)ethanone

1-(6-Chloro-5-nitropyridin-2-YL)ethanone

Cat. No.: B13143664
M. Wt: 200.58 g/mol
InChI Key: MBQOFWJQFHDDRK-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-nitropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5ClN2O3 It is a derivative of pyridine, characterized by the presence of a chloro and nitro group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-5-nitropyridin-2-YL)ethanone typically involves the nitration of 6-chloropyridine followed by an acylation reaction The nitration process introduces the nitro group at the desired position on the pyridine ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-5-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitro-pyridine oxides.

    Reduction: Formation of 1-(6-chloro-5-aminopyridin-2-yl)ethanone.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloro-5-nitropyridin-2-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-nitropyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

  • 1-(6-Chloro-5-nitropyridin-3-yl)ethanone
  • 1-(2-Chloro-5-nitropyridin-4-yl)ethanone
  • 1-(6-Nitropyridin-3-yl)piperazine

Comparison: 1-(6-Chloro-5-nitropyridin-2-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

1-(6-chloro-5-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)5-2-3-6(10(12)13)7(8)9-5/h2-3H,1H3

InChI Key

MBQOFWJQFHDDRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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